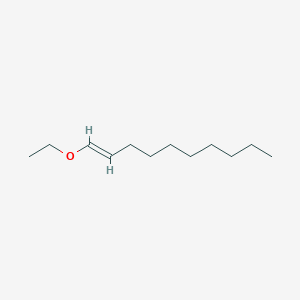

1-Decene, 1-ethoxy-

Description

BenchChem offers high-quality 1-Decene, 1-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decene, 1-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61668-40-4 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

(E)-1-ethoxydec-1-ene |

InChI |

InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h11-12H,3-10H2,1-2H3/b12-11+ |

InChI Key |

OGHVFBHUBBKMAK-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/OCC |

Canonical SMILES |

CCCCCCCCC=COCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethoxy-1-decene from 1-Decene and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-ethoxy-1-decene, a valuable ether compound, from the readily available starting materials 1-decene and ethanol. The primary focus of this document is the direct hydroalkoxylation of 1-decene using a heterogeneous zeolite beta catalyst. This method represents a green and efficient approach to ether synthesis. Additionally, this guide presents the alkoxymercuration-demercuration reaction as a viable alternative synthetic route. Detailed experimental methodologies, quantitative data from related studies, and visual representations of the reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding and practical implementation of these synthetic strategies.

Introduction

The synthesis of ethers is a fundamental transformation in organic chemistry, with applications in various fields, including the development of pharmaceuticals, agrochemicals, and industrial solvents. The addition of an alcohol across the double bond of an alkene, known as hydroalkoxylation, is an atom-economical method for ether synthesis. This guide focuses on the synthesis of 1-ethoxy-1-decene from 1-decene and ethanol, a reaction of interest for producing specialty chemicals from bio-derived feedstocks.

The primary synthetic route discussed is the acid-catalyzed hydroalkoxylation using a solid acid catalyst, specifically zeolite beta. This heterogeneous catalyst offers advantages in terms of ease of separation, reusability, and reduced environmental impact compared to homogeneous acid catalysts.

As a complementary approach, the alkoxymercuration-demercuration reaction is also described. This two-step process provides a reliable method for the Markovnikov addition of alcohols to alkenes, avoiding the potential for carbocation rearrangements that can occur under strictly acidic conditions.

Zeolite-Catalyzed Hydroalkoxylation of 1-Decene

The direct ethoxylation of 1-decene over a zeolite beta catalyst has been demonstrated as a successful method for the synthesis of 2-ethoxydecane, the Markovnikov addition product. The reaction is typically carried out in a liquid-phase continuous flow system.

Reaction Principle and Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The acidic sites within the zeolite catalyst protonate the double bond of 1-decene, leading to the formation of a secondary carbocation at the C2 position. This carbocation is then attacked by the nucleophilic oxygen atom of ethanol. Subsequent deprotonation of the resulting oxonium ion yields the final ether product, 2-ethoxydecane, and regenerates the active site of the catalyst. A minor product, 3-ethoxydecane, may also be formed through isomerization of the carbocation intermediate, although the formation of the secondary carbocation is favored.

Experimental Protocol

The following is a representative experimental protocol based on the successful ethoxylation of 1-alkenes over a zeolite beta catalyst in a liquid-phase continuous flow process.[1][2]

Materials:

-

1-Decene (C10H20)

-

Ethanol (C2H5OH), absolute

-

Zeolite beta catalyst (H-form)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

High-pressure continuous flow fixed-bed reactor system

-

High-performance liquid pump

-

Back-pressure regulator

-

Heating system with temperature controller

-

Product collection system

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: The zeolite beta catalyst is packed into the fixed-bed reactor. The catalyst is typically pre-treated by heating under an inert gas flow to remove any adsorbed water.

-

Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 423 K) and pressurized with an inert gas to the desired pressure (e.g., 6 MPa).

-

Reaction Execution: A feed mixture of 1-decene and ethanol is pumped through the reactor at a defined weight hourly space velocity (WHSV). The molar ratio of ethanol to 1-decene is a critical parameter to be optimized.

-

Product Collection and Analysis: The reactor effluent is cooled and collected. The product mixture is then analyzed by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine the conversion of 1-decene and the selectivity towards the ether products.

-

Purification: The desired 2-ethoxydecane can be purified from the reaction mixture by fractional distillation.

Quantitative Data

Table 1: Representative Reaction Parameters and Product Distribution for the Ethoxylation of 1-Alkenes over Zeolite Beta.

| Parameter | Value (for 1-Hexene) | Expected Trend for 1-Decene |

| Catalyst | Zeolite Beta (H-form) | Effective |

| Temperature | 423 K | Similar range, optimization may be needed |

| Pressure | 6 MPa | Similar range |

| Main Product | 2-Ethoxyhexane | 2-Ethoxydecane |

| Minor Product | 3-Ethoxyhexane | 3-Ethoxydecane |

| Selectivity (Ethoxyalkanes) | > 90% | High selectivity expected |

| Molar Ratio (2-ethoxy/3-ethoxy) | ~20:1 | Similar high regioselectivity expected |

| Side Products | Diethyl ether, Dodecenes, Hexanol | Diethyl ether, Decene oligomers, Decanol |

Alternative Synthetic Route: Alkoxymercuration-Demercuration

An alternative and reliable method for the synthesis of 2-ethoxydecane from 1-decene and ethanol is the alkoxymercuration-demercuration reaction. This two-step procedure avoids the formation of a free carbocation, thus preventing rearrangements and ensuring high regioselectivity for the Markovnikov product.

Reaction Principle and Mechanism

The reaction begins with the electrophilic attack of the mercuric acetate on the 1-decene double bond, forming a cyclic mercurinium ion intermediate. The ethanol then acts as a nucleophile, attacking the more substituted carbon (C2) of the mercurinium ion in an anti-addition fashion. This is followed by a demercuration step, where the organomercury intermediate is reduced with sodium borohydride, replacing the mercury-containing group with a hydrogen atom to yield the final 2-ethoxydecane product.

Experimental Protocol

The following is a general experimental protocol for the alkoxymercuration-demercuration of an alkene.

Materials:

-

1-Decene (C10H20)

-

Ethanol (C2H5OH)

-

Mercuric acetate (Hg(OAc)2)

-

Sodium borohydride (NaBH4)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Sodium hydroxide (NaOH) solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Alkoxymercuration:

-

In a round-bottom flask, dissolve mercuric acetate in ethanol.

-

To this solution, add 1-decene.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Add a solution of sodium hydroxide in water, followed by the slow addition of a solution of sodium borohydride in aqueous sodium hydroxide.

-

Stir the mixture vigorously. The appearance of elemental mercury as a black precipitate indicates the progress of the reaction.

-

-

Workup and Purification:

-

Separate the organic layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO4).

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-ethoxydecane by fractional distillation.

-

Quantitative Data

The alkoxymercuration-demercuration reaction is known for its high yields and excellent regioselectivity.

Table 2: Expected Performance of Alkoxymercuration-Demercuration for 1-Decene.

| Parameter | Expected Outcome |

| Yield | High (typically > 90%) |

| Regioselectivity | Exclusively Markovnikov (2-ethoxydecane) |

| Stereoselectivity | Anti-addition of ethanol and mercury |

| Carbocation Rearrangements | None |

Visualizing the Synthesis

Signaling Pathways

Caption: Mechanism of Zeolite-Catalyzed Hydroalkoxylation.

Caption: Mechanism of Alkoxymercuration-Demercuration.

Experimental Workflow

Caption: Comparative Experimental Workflows.

Conclusion

This technical guide has outlined two effective methods for the synthesis of 1-ethoxy-1-decene from 1-decene and ethanol. The zeolite beta-catalyzed hydroalkoxylation offers a green and continuous process suitable for industrial applications, demonstrating high selectivity for the desired ether product. The alkoxymercuration-demercuration route provides a high-yielding and highly regioselective alternative that is particularly useful in a laboratory setting to avoid carbocation rearrangements. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-1-Ethoxy-1-decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-Ethoxy-1-decene is a vinyl ether of interest in organic synthesis due to the versatile reactivity of its enol ether functionality. This guide provides a comprehensive overview of its predicted physical and chemical properties, detailed hypothetical experimental protocols for its synthesis and characteristic reactions, and expected spectroscopic data. The information presented herein is based on established principles of organic chemistry and data from analogous compounds, serving as a valuable resource for researchers exploring the applications of this and similar long-chain vinyl ethers.

Introduction

Vinyl ethers are a class of organic compounds containing an ether group attached to a vinyl group. The enol ether moiety in (E)-1-ethoxy-1-decene makes it a valuable synthetic intermediate, susceptible to a variety of chemical transformations. Its long alkyl chain also imparts significant lipophilicity, a property of interest in various applications, including drug delivery systems and material science. This document outlines the core physicochemical characteristics and reactivity of (E)-1-ethoxy-1-decene.

Predicted Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of (E)-1-Ethoxy-1-decene

| Property | Predicted Value |

| IUPAC Name | (E)-1-ethoxydec-1-ene |

| CAS Number | 61668-40-4 |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~210-220 °C (at 760 mmHg) |

| Density | ~0.81 g/mL |

| Refractive Index | ~1.43 |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). |

Synthesis of (E)-1-Ethoxy-1-decene

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is a suitable choice for the preparation of (E)-1-ethoxy-1-decene from nonanal and an appropriate phosphorus ylide.

Proposed Synthetic Pathway: Wittig Reaction

The synthesis involves the reaction of nonanal with the ylide generated from (ethoxymethyl)triphenylphosphonium chloride.

Experimental Protocol: Synthesis via Wittig Reaction

Materials:

-

(Ethoxymethyl)triphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (ethoxymethyl)triphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred suspension. The formation of the orange-red ylide should be observed. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-1-ethoxy-1-decene.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-1-ethoxy-1-decene, which are crucial for its characterization.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | d | 1H | =CH-OEt |

| ~4.5 | dt | 1H | -CH= |

| ~3.6 | q | 2H | -O-CH₂-CH₃ |

| ~2.0 | m | 2H | =CH-CH₂- |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | =CH-OEt |

| ~105 | -CH= |

| ~64 | -O-CH₂- |

| ~32 | =CH-CH₂- |

| ~29-30 | -(CH₂)₆- |

| ~23 | -CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

| ~14 | -CH₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Predicted Peaks/Signals |

| IR (Infrared) | ~3050 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch, alkyl), ~1650 cm⁻¹ (C=C stretch, strong due to ether), ~1200-1000 cm⁻¹ (C-O stretch) |

| MS (Mass Spectrometry) | m/z 184 (M⁺), fragments corresponding to the loss of the ethoxy group and cleavage of the alkyl chain. |

Chemical Reactivity

Vinyl ethers are known for their reactivity towards electrophiles and their participation in cycloaddition reactions.

Hydrolysis

Vinyl ethers are readily hydrolyzed under acidic conditions to yield an aldehyde and an alcohol. This reaction is a key transformation of this functional group.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve (E)-1-ethoxy-1-decene in a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃).

-

Extract the product (nonanal) with an organic solvent and purify as necessary.

Electrophilic Addition

The double bond in vinyl ethers is electron-rich and readily undergoes electrophilic addition reactions. For example, the addition of an alcohol in the presence of an acid catalyst will form an acetal.

Experimental Protocol: Acetal Formation

-

Dissolve (E)-1-ethoxy-1-decene in an excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

Neutralize the catalyst and remove the excess alcohol under reduced pressure to obtain the acetal product.

Cycloaddition Reactions

The electron-rich double bond of vinyl ethers makes them excellent dienophiles in Diels-Alder reactions and partners in [2+2] cycloadditions with electron-deficient alkenes or ketenes.

Applications in Research and Drug Development

The reactivity of the vinyl ether functionality makes (E)-1-ethoxy-1-decene and similar compounds valuable building blocks in organic synthesis. The ability to be cleaved under mild acidic conditions makes them useful as protecting groups for alcohols. The long alkyl chain can be exploited to enhance solubility in nonpolar media or for the construction of amphiphilic molecules for drug delivery applications.

Conclusion

This technical guide provides a predictive but comprehensive overview of the physical and chemical properties of (E)-1-ethoxy-1-decene. The presented synthetic and reaction protocols, along with the expected spectroscopic data, offer a solid foundation for researchers and professionals working with this and related long-chain vinyl ethers. While the data provided is based on established chemical principles, experimental verification is recommended for any critical application.

Technical Guide: (E)-1-ethoxydec-1-ene (CAS Number 61668-40-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-ethoxydec-1-ene, identified by the CAS number 61668-40-4, is an organic compound with the molecular formula C12H24O. Structurally, it is a vinyl ether, characterized by an ethoxy group attached to a carbon-carbon double bond at the terminus of a ten-carbon chain. This compound is of interest as a chemical intermediate and a potential fragrance ingredient. This guide provides a comprehensive overview of its known characteristics, including its physicochemical properties, a representative synthesis protocol, expected analytical characterization data, and toxicological profile.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for (E)-1-ethoxydec-1-ene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61668-40-4 | N/A |

| Molecular Formula | C12H24O | N/A |

| Molecular Weight | 184.32 g/mol | N/A |

| IUPAC Name | (E)-1-ethoxydec-1-ene | N/A |

| Appearance | Colorless liquid (presumed) | N/A |

| Odor | Fruity | [1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source |

| Skin Irritation | Causes skin irritation | Not specified | Dermal | [2] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | Not specified | Not applicable | [2] |

Synthesis and Characterization

Representative Synthesis Protocol: Ethoxylation of 1-Decene

A plausible method for the synthesis of (E)-1-ethoxydec-1-ene is the ethoxylation of 1-decene. The following is a representative experimental protocol based on general procedures for alkene ethoxylation.

Objective: To synthesize (E)-1-ethoxydec-1-ene from 1-decene and ethanol.

Materials:

-

1-decene

-

Ethanol (anhydrous)

-

Palladium(II) chloride (PdCl2)

-

Copper(I) chloride (CuCl)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.

-

Addition of Reagents: The flask is charged with anhydrous solvent, 1-decene, and a molar excess of anhydrous ethanol.

-

Catalyst Addition: Catalytic amounts of palladium(II) chloride and copper(I) chloride are added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred and heated to reflux under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine to remove the catalyst and any water-soluble byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure (E)-1-ethoxydec-1-ene.

Expected Characterization Data

Table 3: Predicted Spectroscopic Data for (E)-1-ethoxydec-1-ene

| Technique | Expected Features |

| ¹H NMR | - Vinyl protons: Two doublets in the region of δ 5.5-6.5 ppm for the protons on the double bond, with a large coupling constant characteristic of a trans configuration. - Ethoxy group: A quartet around δ 3.5-4.0 ppm (for the -OCH2- group) and a triplet around δ 1.0-1.5 ppm (for the -CH3 group). - Decyl chain: A series of multiplets in the aliphatic region (δ 0.8-2.5 ppm). |

| ¹³C NMR | - Vinyl carbons: Two signals in the olefinic region (δ 100-150 ppm). - Ethoxy group: A signal around δ 60-70 ppm for the -OCH2- carbon and a signal around δ 15 ppm for the -CH3 carbon. - Decyl chain: Multiple signals in the aliphatic region (δ 10-40 ppm). |

| IR Spectroscopy | - C=C stretch: A characteristic absorption band around 1650-1680 cm⁻¹. - C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹. - C-H stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and vinylic C-H stretching vibrations just above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 184. - Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the ethoxy group, cleavage of the decyl chain, and other characteristic fragmentations of vinyl ethers. |

Biological Activity and Mechanism of Toxicity

The toxicological data indicates that (E)-1-ethoxydec-1-ene is a skin irritant and is toxic to aquatic organisms. While a specific mechanism of action has not been elucidated for this compound, related alpha,beta-unsaturated ethers and carbonyl compounds are known to exert their toxicity through a mechanism of Michael addition.[1][3] This involves the electrophilic carbon-carbon double bond reacting with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition, disruption of cellular signaling, and ultimately, cell death.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a potential mechanism of toxicity for (E)-1-ethoxydec-1-ene.

Caption: Synthesis workflow for (E)-1-ethoxydec-1-ene via ethoxylation of 1-decene.

Caption: Proposed mechanism of toxicity via Michael addition.

References

Spectroscopic and Synthetic Profile of 1-Ethoxy-1-decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-ethoxy-1-decene, a vinyl ether of interest in various research and development applications. Due to the limited availability of experimental data in public databases, this document focuses on predicted values and characteristic spectroscopic features derived from analogous compounds. It also outlines detailed experimental protocols for plausible synthetic routes.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-ethoxy-1-decene. These values are based on established principles of spectroscopy and data from structurally related vinyl ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-O- | 6.3 - 6.5 | Doublet of Doublets | J_cis ≈ 6-8, J_gem ≈ 1-2 |

| =CH₂ (trans to OR) | 4.1 - 4.3 | Doublet of Doublets | J_trans ≈ 13-15, J_gem ≈ 1-2 |

| =CH₂ (cis to OR) | 3.9 - 4.1 | Doublet of Doublets | J_cis ≈ 6-8, J_trans ≈ 13-15 |

| -O-CH₂-CH₃ | 3.6 - 3.8 | Quartet | J ≈ 7 |

| -CH₂- (C2) | 2.0 - 2.2 | Multiplet | |

| -(CH₂)₇- | 1.2 - 1.4 | Multiplet | |

| -CH₃ (C10) | 0.8 - 0.9 | Triplet | J ≈ 7 |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | J ≈ 7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| =CH-O- | 148 - 152 |

| =CH₂ | 85 - 90 |

| -O-CH₂- | 63 - 67 |

| -CH₂- (C2) | 30 - 34 |

| -(CH₂)₇- | 22 - 32 |

| -CH₃ (C10) | 14 |

| -O-CH₂-CH₃ | 15 |

Table 3: Characteristic IR Absorptions

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch (vinyl ether) | 1610 - 1650 | Medium |

| =C-H Stretch | 3020 - 3100 | Medium |

| C-O-C Stretch (asymmetric) | 1200 - 1250 | Strong |

| C-O-C Stretch (symmetric) | 1040 - 1080 | Strong |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 113 | [M - C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 72 | [CH₂=CHOCH₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Protocol 1: Synthesis via Acetylene Addition to 1-Decanol

This method is a classic approach to the formation of vinyl ethers.

Materials:

-

1-Decanol

-

Potassium hydroxide (KOH) or other strong base

-

Acetylene gas

-

Anhydrous, high-boiling point solvent (e.g., dioxane, dibutyl ether)

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with 1-decanol and the anhydrous solvent.

-

A catalytic amount of potassium hydroxide is added to the flask.

-

The mixture is heated to a temperature between 150-200°C with vigorous stirring.

-

A stream of acetylene gas is bubbled through the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The basic catalyst is neutralized with a weak acid (e.g., acetic acid).

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield 1-ethoxy-1-decene.

Protocol 2: Synthesis via Wittig Reaction

The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes, including vinyl ethers.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Nonanal

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked flask under an inert atmosphere is charged with (methoxymethyl)triphenylphosphonium chloride and anhydrous THF.

-

The suspension is cooled to 0°C in an ice bath.

-

A strong base (e.g., n-butyllithium in hexanes) is added dropwise to the suspension with stirring to form the ylide. The mixture is typically stirred for 1-2 hours at this temperature.

-

A solution of nonanal in anhydrous THF is added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the 1-ethoxy-1-decene from the triphenylphosphine oxide byproduct.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized sample of 1-ethoxy-1-decene using the spectroscopic methods discussed.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-ethoxy-1-decene.

The Expanding Frontier of 1-Alkoxy-1-Alkenes: A Technical Guide to Research Applications

Abstract

1-Alkoxy-1-alkenes, commonly known as vinyl ethers, are a versatile class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. Their unique electronic properties, arising from the electron-donating nature of the oxygen atom, confer distinct reactivity that has been harnessed in a multitude of research applications. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most notably, the burgeoning applications of 1-alkoxy-1-alkenes in medicinal chemistry and drug development. We present a comprehensive overview of their use as key building blocks in the total synthesis of complex natural products and as scaffolds for the development of novel therapeutic agents, including anticancer and anti-inflammatory compounds. Detailed experimental protocols for their synthesis and key reactions are provided, alongside quantitative data on their biological activities. Furthermore, this guide visualizes the intricate signaling pathways modulated by vinyl ether-containing molecules, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Principles of 1-Alkoxy-1-Alkenes

Synthesis of 1-Alkoxy-1-Alkenes

The synthesis of 1-alkoxy-1-alkenes can be achieved through several methodologies, with the choice of method often depending on the desired substitution pattern and functional group tolerance. Key synthetic strategies include:

-

Palladium-Catalyzed Transfer Vinylation: This method involves the transfer of a vinyl group from a vinyl ether, such as butyl vinyl ether, to an alcohol. The reaction is efficiently catalyzed by palladium complexes, often formed in situ from a palladium precursor and a ligand like 1,10-phenanthroline. This air-stable catalytic system allows for the synthesis of a variety of alkyl and allyl vinyl ethers in good to excellent yields (61-98%).

-

Iridium-Catalyzed Vinylation: Iridium complexes, such as [Ir(cod)Cl]₂, serve as highly effective catalysts for the vinylation of alcohols and phenols using vinyl acetate as the vinyl source. This method is particularly valuable for the synthesis of vinyl ethers that are otherwise difficult to prepare.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide a reliable route to vinyl ethers, particularly for the synthesis of stereochemically defined E- and Z-isomers. The Horner-Wittig reaction, utilizing diphenyl(methoxymethyl)-phosphine oxides, allows for the separation of diastereomeric adducts, each leading to a single geometric isomer of the vinyl ether upon treatment with a base.

-

Dehydrohalogenation of β,β'-Dihaloethyl Ethers: The treatment of β,β'-dihaloethyl ethers with a strong base can yield divinyl ether.

Reactivity of 1-Alkoxy-1-Alkenes

The electron-rich nature of the double bond in 1-alkoxy-1-alkenes dictates their reactivity, making them susceptible to electrophilic attack and valuable partners in a range of chemical transformations.

-

Hydrolysis: Vinyl ethers are readily hydrolyzed under acidic conditions to yield an aldehyde and an alcohol. The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl ether, followed by rapid hydration and decomposition of the resulting hemiacetal intermediate. This acid lability is a key characteristic that can be exploited in the design of acid-sensitive prodrugs and delivery systems.

-

Cycloaddition Reactions: 1-Alkoxy-1-alkenes are excellent dienophiles in Diels-Alder reactions due to their electron-rich double bond. They can also participate in [2+2] cycloadditions with ketenes to form cyclobutanone derivatives.

-

Polymerization: The electron-rich nature of the vinyl ether double bond makes them readily polymerizable via cationic polymerization. This property is utilized in the production of poly(vinyl ether)s, which have applications in adhesives, coatings, and drug delivery systems.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity and structural features of 1-alkoxy-1-alkenes have positioned them as valuable scaffolds and intermediates in the development of new therapeutic agents.

Anticancer Agents: Tubulin Inhibitors

Recent research has identified cyanomethyl vinyl ether derivatives as potent antiproliferative agents that target tubulin, a critical component of the cellular cytoskeleton.[1] Disruption of tubulin polymerization and microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

A study on novel cyanomethyl vinyl ether derivatives revealed significant cytotoxic activity against SKOV3 ovarian carcinoma and A549 lung carcinoma cells.[1] Structure-activity relationship (SAR) analysis indicated that the E isomer of these derivatives generally exhibits higher biological activity.[1]

Table 1: Cytotoxic Activity of Cyanomethyl Vinyl Ether Derivatives [1]

| Compound | Cell Line | pIC₅₀ |

| 5E | SKOV3 | 5.3 ± 0.1 |

| 7E | SKOV3 | 5.1 ± 0.1 |

| 12E | SKOV3 | 4.8 ± 0.1 |

| 5E | A549 | 4.5 ± 0.1 |

| 7E | A549 | 4.6 ± 0.1 |

| 12E | A549 | 4.7 ± 0.1 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

The mechanism of action of these vinyl ether derivatives involves the disruption of microtubule dynamics, leading to a cascade of downstream signaling events that culminate in apoptosis.

Anti-inflammatory Agents: Plasmalogen Analogues as PAF Receptor Antagonists

Plasmalogens are a class of naturally occurring glycerophospholipids that contain a characteristic vinyl ether linkage at the sn-1 position. Synthetic analogues of plasmalogens are being investigated for their potential as anti-inflammatory agents. They are proposed to act as antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in inflammatory and thrombotic processes.

PAF is a potent lipid mediator that, upon binding to its receptor, triggers a signaling cascade leading to platelet aggregation, inflammation, and allergic reactions.[1][2] Plasmalogen analogues, by competitively binding to the PAF receptor, can block these downstream effects.[3][4][5][6][7]

The activation of the PAF receptor initiates a Gq-protein-mediated signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in platelet aggregation and inflammatory responses.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-(Vinyloxymethyl)furan

This protocol is adapted from the work of Pichavant et al. and provides a method for the synthesis of a functionalized vinyl ether via palladium-catalyzed transetherification.[8]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (DCM), anhydrous

-

2-(Hydroxymethyl)furan (furfuryl alcohol)

-

Ethyl vinyl ether (EVE)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) in anhydrous dichloromethane.

-

To this solution, add a solution of 1,10-phenanthroline (1.2 mol%) in dichloromethane dropwise.

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the in situ formation of the palladium catalyst.

-

In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (1.0 equivalent) and a large excess of ethyl vinyl ether (e.g., 12 equivalents) in dichloromethane.

-

Add the solution of the alcohol and ethyl vinyl ether to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by taking small aliquots, removing the volatile components under vacuum, and analyzing the residue by ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired 2-(vinyloxymethyl)furan.

General Procedure for the Wittig Reaction to Synthesize (E/Z)-Styryl Methyl Ethers

This protocol provides a general method for the synthesis of vinyl ethers from aldehydes using a Wittig reagent.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 equivalent) to the suspension to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the E and Z isomers of the styryl methyl ether.

Conclusion

1-Alkoxy-1-alkenes are a class of compounds with a rich and diverse chemistry that continues to be a fertile ground for research and discovery. Their utility in organic synthesis as versatile building blocks is well-established, and their applications in materials science, particularly in polymer chemistry, are continually expanding. This guide has highlighted the significant potential of 1-alkoxy-1-alkenes in the realm of drug development. From their role in the synthesis of complex, biologically active natural products to their emergence as promising scaffolds for anticancer and anti-inflammatory agents, vinyl ethers offer a unique combination of reactivity and structural diversity. The ability to fine-tune their properties and incorporate them into larger molecular frameworks makes them an invaluable tool for medicinal chemists. As our understanding of their biological interactions deepens, we can anticipate the development of novel and more effective therapeutics based on the 1-alkoxy-1-alkene motif. The experimental protocols and signaling pathway diagrams provided herein are intended to serve as a practical resource to stimulate further innovation in this exciting and dynamic field.

References

- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]

- 6. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

The Electron-Rich Heart of Synthesis: A Technical Guide to 1-Ethoxy-1-decene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical nature and synthetic utility of 1-ethoxy-1-decene, a valuable building block in organic synthesis. The presence of the ethoxy group renders the double bond electron-rich, bestowing upon it a unique reactivity profile that is of significant interest to researchers in drug development and materials science. This document provides a comprehensive overview of its electronic properties, key reactions, and potential applications, supported by experimental data and detailed protocols.

Physicochemical Properties and Spectroscopic Data

1-Ethoxy-1-decene, a vinyl ether, possesses distinct physical and spectroscopic characteristics. While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous vinyl ethers.

Table 1: Physicochemical Properties of 1-Ethoxy-1-decene

| Property | Value |

| IUPAC Name | 1-ethoxydec-1-ene |

| CAS Number | 61668-40-4 |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~210-220 °C (estimated) |

| Solubility | Soluble in organic solvents; insoluble in water. |

Table 2: Predicted Spectroscopic Data for 1-Ethoxy-1-decene

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Vinyl protons: δ 6.2-6.5 (dd, 1H), 4.0-4.3 (m, 2H)Ethoxy group: δ 3.6-3.8 (q, 2H), 1.2-1.4 (t, 3H)Decyl chain: δ 0.8-1.6 (m, 19H) |

| ¹³C NMR | Vinyl carbons: δ ~152 (C-1), ~86 (C-2)Ethoxy group: δ ~64 (CH₂), ~15 (CH₃)Decyl chain: δ ~14-32 |

| IR (Infrared) | ~3100-3000 cm⁻¹ (C-H, vinyl), ~1640 cm⁻¹ (C=C stretch), ~1200 cm⁻¹ (C-O stretch)[1] |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 184. Key fragments from cleavage of the ether bond and decyl chain. |

Note: Predicted data is based on typical values for vinyl ethers and long-chain alkenes.

The Electron-Rich Nature of the Double Bond

The defining characteristic of 1-ethoxy-1-decene is the electron-donating nature of the ethoxy group attached to the double bond. This is a consequence of resonance, where a lone pair of electrons on the oxygen atom can be delocalized into the π-system of the alkene.

References

A Comprehensive Technical Guide to the Health and Safety of Handling Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations necessary for the handling of vinyl ethers in a laboratory and drug development setting. Due to their chemical properties, vinyl ethers present a unique combination of hazards, including flammability, potential for explosive peroxide formation, and toxicity. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Hazards

Vinyl ethers are highly volatile and flammable organic compounds. Their primary hazards are associated with their high flammability and the potential to form explosive peroxides upon exposure to air and light.

Flammability

Vinyl ethers are extremely flammable liquids and their vapors can form explosive mixtures with air.[1] Vapors are heavier than air and may travel considerable distances to a source of ignition and flash back.[2] Electrostatic charges can also be generated during handling, which can lead to ignition.[2]

Table 1: Flammability Data for Ethyl Vinyl Ether

| Property | Value |

| Flash Point | < -50°F (< -46°C)[3] |

| Lower Explosive Limit (LEL) | 1.7%[3] |

| Upper Explosive Limit (UEL) | 28%[3] |

| Autoignition Temperature | 395°F (202°C)[3][4] |

Peroxide Formation

Perhaps the most insidious hazard associated with vinyl ethers is their propensity to form shock-sensitive and explosive peroxides over time when exposed to oxygen.[2][5] This process, known as autoxidation, is accelerated by heat and light.[6] The formed peroxides are less volatile than the parent ether and can concentrate during distillation or evaporation, leading to a significant explosion hazard.[5]

It is crucial to date containers of vinyl ethers upon receipt and upon opening.[5] Uninhibited vinyl ethers should not be stored for more than 24 hours.[7] Even for stabilized ethers, periodic testing for the presence of peroxides is mandatory.[5]

Visual Indicators of Peroxide Formation:

-

Visible discoloration or the appearance of a viscous oily layer.[5]

-

Cloudiness or the formation of "wisp-like" structures in the liquid.[6]

If any of these signs are observed, do not move or attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately. [5]

Health Hazards and Toxicology

Exposure to vinyl ethers can occur through inhalation, skin contact, and ingestion. The primary health effects are irritation and central nervous system depression.

Acute Effects

Inhalation of vinyl ether vapors can irritate the nose and throat, causing coughing and wheezing.[9] High concentrations can lead to central nervous system effects such as headache, dizziness, drowsiness, and nausea.[1][9][10] In severe cases, unconsciousness may occur.[2] Direct contact with the liquid can cause skin and eye irritation.[9]

Chronic Effects

Repeated or prolonged skin contact can lead to a rash, redness, and a burning sensation.[9] There is also evidence to suggest that vinyl ethers may cause liver damage with repeated exposure.[9]

Table 2: Toxicological Data for Select Vinyl Ethers

| Chemical | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |

| Ethyl Vinyl Ether | 8160 µL/kg[10][11] | > 15080 mg/kg[10][11] | > 21.2 mg/L (4 h)[10][11] |

| Dodecyl Vinyl Ether | > 2000 mg/kg[12] | - | - |

| Methyl Vinyl Ether | > 4 g/kg[4] | - | - |

Safe Handling and Storage Protocols

Strict adherence to established protocols for handling and storage is the most effective way to mitigate the risks associated with vinyl ethers.

Engineering Controls

-

Ventilation: Always handle vinyl ethers in a well-ventilated area, preferably within a chemical fume hood.[9][13] Local exhaust ventilation should be used to control vapor release at the source.[9]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[13][14] Use only explosion-proof electrical equipment.[14]

-

Grounding and Bonding: Metal containers and transfer equipment should be properly grounded and bonded to prevent the buildup of static electricity.[13]

Personal Protective Equipment (PPE)

The appropriate level of PPE must be worn at all times when handling vinyl ethers.

-

Eye Protection: Chemical splash goggles are mandatory.[14] A face shield should also be worn when there is a significant risk of splashing.[9][13]

-

Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile rubber.[14] Consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[14] In case of potential for significant exposure, a full chemical-resistant suit may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[14] Respirator use must be in accordance with a comprehensive respiratory protection program.

Storage Requirements

-

Containers: Store vinyl ethers in tightly sealed, original containers in a cool, dry, well-ventilated area away from heat and direct sunlight.[8][14]

-

Segregation: Store vinyl ethers separately from oxidizing agents, strong acids, and other incompatible materials.[9][15]

-

Inhibitors: Be aware of whether the vinyl ether is stabilized with an inhibitor. If it is uninhibited, storage time is significantly reduced.[8]

-

Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened.

Experimental Protocols

Peroxide Detection

Regular testing for peroxides is a critical safety measure. The following is a common qualitative method.

Iodide Test for Peroxides:

-

Preparation: In a clean, dry test tube, add 1 mL of the vinyl ether sample to be tested.

-

Reagent Addition: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.

-

Observation: Shake the mixture and observe the color of the aqueous layer. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Starch Indicator (Optional): For a more sensitive test, add a few drops of a starch indicator solution after adding the KI. A blue-black color indicates the presence of peroxides.

Commercially available peroxide test strips are also a reliable and convenient method for quantitative or semi-quantitative analysis.[5]

Emergency Procedures

Spills

-

Small Spills: Absorb the spill with a non-combustible absorbent material such as sand or vermiculite. Place the absorbed material in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately and contact your institution's EHS department. Prevent the spill from entering drains or waterways.[12]

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a vinyl ether fire.[15] Water may be ineffective.[3]

-

Procedure: In the event of a fire, evacuate the area and call emergency services. If it is safe to do so, use a fire extinguisher.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All vinyl ether waste, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14] Do not pour vinyl ethers down the drain.[14] Empty containers may still contain flammable and hazardous residues and should be handled accordingly.[14]

Visualizations

Caption: Workflow for the safe handling of vinyl ethers.

Caption: Simplified pathway of peroxide formation in vinyl ethers.

Caption: Logical flow for emergency response to vinyl ether incidents.

References

- 1. ICSC 1261 - VINYL ETHYL ETHER [inchem.org]

- 2. VINYL ETHYL ETHER [training.itcilo.org]

- 3. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 5. Peroxide Forming Solvents [sigmaaldrich.com]

- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. nj.gov [nj.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.fr [fishersci.fr]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. gelest.com [gelest.com]

- 15. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

Environmental Impact and Biodegradability of Alkoxyalkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxyalkenes, a class of organic compounds characterized by an ether linkage adjacent to a carbon-carbon double bond, are utilized in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their presence in industrial effluents necessitates a thorough understanding of their environmental fate and potential ecological impact. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of alkoxyalkenes, drawing upon data from structurally similar compounds due to the limited direct information available for this specific chemical class. The guide is intended to inform researchers, scientists, and drug development professionals on the potential environmental persistence, bioaccumulation, and toxicity of these compounds, and to provide standardized methodologies for their assessment.

Data Presentation: Biodegradation of Structurally Related Compounds

Table 1: Aerobic Biodegradation of Alkenes

| Compound | Inoculum Source | Test Duration (days) | Biodegradation (%) | Reference |

| 1-Hexene | Mixed microbial culture | 28 | >60 | (Assumed from general knowledge of short-chain alkene biodegradability) |

| 1-Octene | Activated sludge | 28 | >60 | (Assumed from general knowledge of short-chain alkene biodegradability) |

| 1-Decene | Activated sludge | 28 | 40-80 | [1] |

| 1-Dodecene | Seawater | 28 | ~50 | [2] |

| 1-Hexadecene | Seawater | 28 | ~30 | [2] |

Table 2: Aerobic Biodegradation of Vinyl Acetate

| Inoculum | Concentration (g m⁻³) | Degradation Rate (g m⁻³ h⁻¹) | Degradation Time (h) | Reference |

| Pseudomonas putida EC3_2001 | 124 | Not specified | <20 | [1] |

| Achromobacter xylosoxidans EC3_3502 | 124 | Not specified | <20 | [1] |

| Stenotrophomonas malthophilia KB2 | 124 | Not specified | <20 | [1] |

| Pseudomonas putida EC1_2004 | 47 | Not specified | ~40 | [1] |

Ecotoxicity of Structurally Related Compounds

The ecotoxicity of alkoxyalkenes is not well-documented. Data for related ether compounds, such as glycerol ethers and vinyl ethers, can provide insights into their potential impact on aquatic organisms.

Table 3: Acute Ecotoxicity of Glycerol Ethers to Daphnia magna

| Compound | EC50 (24h, mg/L) | Reference |

| 1-O-Hexylglycerol | 134.8 | [3] |

| 1,2-Di-O-hexylglycerol | 23.5 | [3] |

| 1,3-Di-O-hexylglycerol | 28.1 | [3] |

| 1,2,3-Tri-O-hexylglycerol | 2.9 | [3] |

Experimental Protocols

Standardized methods for assessing the biodegradability of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD). For volatile or sparingly soluble compounds like alkoxyalkenes, the following protocols are recommended.

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical is readily biodegradable. For volatile compounds, the following methods are most appropriate:

-

OECD 301 F: Manometric Respirometry Test: This method measures the oxygen consumed by a microbial population in a closed respirometer when metabolizing the test substance. The amount of oxygen uptake is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of the ThOD within a 10-day window during the 28-day test period.[4][5]

-

OECD 310: Ready Biodegradability - CO₂ in Sealed Vessels (Headspace Test): This method is suitable for volatile chemicals. The test substance is incubated in a sealed vessel with a microbial inoculum, and the production of carbon dioxide is measured in the headspace. A substance is considered readily biodegradable if the net CO₂ production is at least 60% of the theoretical maximum CO₂ production (ThCO₂) within a 10-day window in a 28-day test.[6]

Key Experimental Steps (based on OECD 301F):

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used. The inoculum should be washed and aerated before use.

-

Test Setup: The test substance is added to a mineral medium in a sealed respirometer bottle, along with the inoculum. Control bottles containing only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The bottles are incubated at a constant temperature (typically 20-25°C) in the dark with constant stirring.

-

Measurement: The oxygen consumption is monitored over 28 days using a pressure sensor.

-

Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the ThOD of the test substance.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test is used to determine the acute toxicity of a substance to Daphnia magna.

Key Experimental Steps:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation of the test vessel.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.[3]

Mandatory Visualizations

Proposed Metabolic Pathway for Alkoxyalkene Biodegradation

The following diagram illustrates a hypothetical metabolic pathway for the aerobic biodegradation of a generic alkoxyalkene. This pathway is proposed based on known enzymatic reactions for the degradation of ethers and alkenes.[7][8] The initial attack could involve either the double bond or the ether linkage.

Caption: Proposed metabolic pathways for alkoxyalkene biodegradation.

Experimental Workflow for Ready Biodegradability Testing (OECD 301F)

This diagram outlines the key steps in a typical ready biodegradability test using the manometric respirometry method.

Caption: Experimental workflow for OECD 301F biodegradability testing.

Conclusion

The environmental impact and biodegradability of alkoxyalkenes are not yet fully characterized. Based on data from structurally similar compounds, it is anticipated that short-chain alkoxyalkenes may be susceptible to biodegradation, although the presence of the ether linkage could influence the degradation rate and pathway. The proposed metabolic pathways suggest that microorganisms may initiate degradation at either the double bond or the ether linkage. Standardized OECD protocols are available and should be employed to generate robust data on the biodegradability and ecotoxicity of specific alkoxyalkenes. This information is critical for conducting comprehensive environmental risk assessments and for the development of more sustainable chemical processes in the pharmaceutical and fine chemical industries. Further research is warranted to fill the existing data gaps and to validate the proposed degradation pathways for this class of compounds.

References

- 1. A comparative study of biodegradation of vinyl acetate by environmental strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation Test Method Overview | Aropha Resource Center [resources.aropha.com]

- 3. Ecotoxicity and QSAR studies of glycerol ethers in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. smithers.com [smithers.com]

- 7. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Microbial degradation of polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 1-Ethoxy-1-decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize a cationic intermediate.[1][2] Vinyl ethers, such as 1-ethoxy-1-decene, are particularly reactive monomers for this type of polymerization due to the electron-donating nature of the alkoxy group, which can stabilize the propagating carbocation.[1] This process allows for the synthesis of poly(1-ethoxy-1-decene), a polymer with a polyolefin backbone and pendant ethoxy and octyl groups. The resulting polymer's properties can be tailored for various applications, including as lubricants, adhesives, and materials for drug delivery systems, by controlling the molecular weight and architecture of the polymer chains.

Recent advancements in cationic polymerization have led to the development of living/controlled polymerization techniques, which enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (Đ or PDI), and specific end-group functionalities.[3][4] These methods often require stringent reaction conditions, such as low temperatures and inert atmospheres, to minimize side reactions like chain transfer and termination.[5] A variety of initiating systems, including Lewis acids, protonic acids, and organocatalysts, can be employed to initiate the polymerization of vinyl ethers.[4][6]

Reaction Mechanism and Experimental Workflow

The cationic polymerization of 1-ethoxy-1-decene proceeds through three main steps: initiation, propagation, and termination.

Caption: Cationic polymerization mechanism of 1-ethoxy-1-decene.

A typical experimental workflow for the cationic polymerization of 1-ethoxy-1-decene is depicted below. This process emphasizes the need for an inert atmosphere and low temperatures to achieve controlled polymerization.

Caption: Experimental workflow for cationic polymerization.

Experimental Protocols

The following protocols are generalized procedures for the cationic polymerization of 1-ethoxy-1-decene. The specific conditions, such as initiator concentration and reaction time, may need to be optimized to achieve the desired polymer characteristics.

**Protocol 1: Polymerization using a Lewis Acid Initiator (BF₃·OEt₂) **

This protocol describes a conventional cationic polymerization using a common Lewis acid initiator.

Materials:

-

1-Ethoxy-1-decene (purified by distillation over CaH₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanol (for quenching)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is charged with 100 mL of anhydrous dichloromethane.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

5.0 g of purified 1-ethoxy-1-decene is added to the cold solvent via syringe.

-

In a separate, dry vial, a 0.1 M solution of BF₃·OEt₂ in anhydrous dichloromethane is prepared.

-

A calculated amount of the BF₃·OEt₂ solution (e.g., to achieve a specific monomer-to-initiator ratio) is added dropwise to the stirred monomer solution to initiate the polymerization.

-

The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours) at -78 °C.

-

The polymerization is terminated by the addition of 5 mL of pre-chilled methanol.

-

The reaction mixture is allowed to warm to room temperature.

-

The polymer is isolated by precipitation into a large volume of cold methanol.

-

The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., tetrahydrofuran), and reprecipitated into cold methanol.

-

The purified polymer is dried under vacuum to a constant weight.

Protocol 2: Living Cationic Polymerization using an Initiating System

This protocol is adapted for a living polymerization, which allows for better control over the molecular weight and results in a narrower polydispersity index.

Materials:

-

1-Ethoxy-1-decene (purified by distillation over CaH₂)

-

Toluene (anhydrous)

-

1-isobutoxyethyl acetate (as an initiator)

-

Tin tetrachloride (SnCl₄) (as a co-initiator)

-

Tetrabutylammonium chloride (n-Bu₄NCl) (as an additive to stabilize the carbocation)

-

Methanol containing a small amount of ammonia (for quenching)

-

Nitrogen or Argon gas

Procedure:

-

A flame-dried reaction vessel is set up under a positive pressure of nitrogen or argon.

-

Anhydrous toluene is added to the vessel, followed by the desired amount of 1-ethoxy-1-decene.

-

A calculated amount of n-Bu₄NCl is added to the solution.

-

The reaction mixture is cooled to a specific temperature, for instance, between 0 °C and -40 °C.

-

The polymerization is initiated by the sequential addition of 1-isobutoxyethyl acetate and SnCl₄.

-

The reaction is monitored for monomer conversion over time by taking aliquots and analyzing them (e.g., by GC or ¹H NMR).

-

Once the desired conversion is reached, the polymerization is terminated by adding pre-chilled methanol containing a small amount of ammonia.

-

The polymer is purified by repeated precipitation in methanol as described in Protocol 1.

-

The final polymer is dried under vacuum.

Data Presentation

The following tables present hypothetical data for the cationic polymerization of 1-ethoxy-1-decene to illustrate the effect of different reaction parameters on the resulting polymer properties. These values are representative of typical outcomes for the cationic polymerization of vinyl ethers.

Table 1: Effect of Initiator on Polymer Characteristics

| Entry | Initiator System | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | BF₃·OEt₂ | 100 | 2 | 95 | 15,200 | 1.85 |

| 2 | SnCl₄ | 100 | 2 | 92 | 14,500 | 1.70 |

| 3 | HI/I₂ | 100 | 4 | 88 | 13,800 | 1.45 |

| 4 | Acetal/SnCl₄ | 100 | 4 | 98 | 17,900 | 1.20 |

Conditions: [M] = 0.5 M in CH₂Cl₂ at -78 °C.

Table 2: Effect of Reaction Temperature on Living Polymerization

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 0 | 1 | 99 | 17,500 | 1.55 |

| 2 | -20 | 2 | 97 | 18,100 | 1.32 |

| 3 | -40 | 4 | 95 | 17,800 | 1.21 |

| 4 | -78 | 8 | 90 | 17,200 | 1.15 |

Conditions: Initiator system: 1-isobutoxyethyl acetate/SnCl₄, [M]/[I] = 100, [M] = 0.5 M in toluene.

Characterization

The synthesized poly(1-ethoxy-1-decene) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure and to determine the extent of monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and thermal stability. Due to the long alkyl side chains, side-chain crystallization might be observed.[7]

References

- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 2. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

Application Notes and Protocols for the Copolymerization of Long-Chain Alkyl Vinyl Ethers

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the copolymerization of long-chain alkyl vinyl ethers. Due to the limited availability of direct experimental data for the copolymerization of 1-ethoxy-1-decene, this document focuses on analogous long-chain alkyl vinyl ether monomers. The protocols and data presented herein are based on established cationic polymerization techniques for monomers such as n-butyl vinyl ether, isobutyl vinyl ether (iBVE), n-decyl vinyl ether, and cetyl vinyl ether. These notes are intended to serve as a foundational resource for developing experimental procedures for novel long-chain alkyl vinyl ether monomers.

Vinyl ethers with long alkyl chains are valuable monomers for the synthesis of specialty polymers with applications in areas such as viscosity modifiers, coatings, and drug delivery systems. The properties of the resulting copolymers, including their flexibility, hydrophobicity, and thermal characteristics, can be tailored by the choice of comonomer and the control over the polymerization process. Cationic polymerization is the primary method for polymerizing these electron-rich monomers.[1]

General Principles of Cationic Copolymerization of Alkyl Vinyl Ethers

Cationic polymerization of vinyl ethers is a type of chain-growth polymerization initiated by an electrophilic species. The process is highly sensitive to reaction conditions, including the choice of initiator, Lewis acid co-initiator, solvent, and temperature.[1] Living cationic polymerization techniques offer precise control over molecular weight, a narrow molecular weight distribution, and the ability to synthesize block copolymers.[1][2]

The general mechanism involves the following steps:

-

Initiation: Formation of a carbocationic active center from the monomer. This is typically achieved by a protonic acid or a Lewis acid in the presence of a proton source (adventitious water or an added alcohol).

-

Propagation: The carbocationic chain end attacks another monomer molecule, adding it to the growing polymer chain.

-

Chain Transfer: The active center can be transferred to a monomer, solvent, or counter-ion, leading to the termination of one chain and the initiation of another. This is often a competing reaction that needs to be controlled for living polymerization.

-

Termination: The growing chain is irreversibly deactivated.

For long-chain alkyl vinyl ethers, the bulky alkyl group can influence the reactivity of the monomer.

Experimental Protocols

The following protocols are generalized from methodologies reported for the cationic copolymerization of various long-chain alkyl vinyl ethers. They should be adapted and optimized for specific monomers and desired polymer characteristics.

Protocol 1: General Procedure for Cationic Copolymerization of a Long-Chain Alkyl Vinyl Ether with a Comonomer

This protocol describes a general setup for the cationic copolymerization of a long-chain alkyl vinyl ether (VE) with a suitable comonomer.

Materials:

-

Long-chain alkyl vinyl ether (e.g., decyl vinyl ether), purified by distillation over calcium hydride.

-

Comonomer (e.g., isobutyl vinyl ether), purified by distillation over calcium hydride.

-

Initiator system:

-

Protonic initiator (e.g., 1-(isobutoxy)ethyl acetate - IBEA) or an HCl-adduct of a vinyl ether.

-

Lewis acid (e.g., tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or ethylaluminum dichloride (EtAlCl₂)) solution in a dry, inert solvent.

-

-

Anhydrous, inert solvent (e.g., toluene, hexane, or dichloromethane), purified by passing through a solvent purification system.

-

Quenching agent (e.g., pre-chilled methanol containing a small amount of ammonia).

-

Dry nitrogen or argon gas.

-

Glassware (baked overnight at >120 °C and cooled under a stream of inert gas).

Procedure:

-

Under a positive pressure of inert gas, add the desired amounts of the long-chain alkyl vinyl ether and the comonomer to a pre-dried reaction flask equipped with a magnetic stirrer and a three-way stopcock.

-

Add the desired volume of anhydrous solvent to the flask and cool the solution to the target reaction temperature (e.g., 0 °C, -20 °C, or -40 °C) in a cooling bath.

-

In a separate, dry flask under an inert atmosphere, prepare the initiator solution by dissolving the protonic initiator in the anhydrous solvent.

-

Initiate the polymerization by adding the initiator solution to the monomer solution, followed by the addition of the Lewis acid solution via a syringe.

-

Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).

-

Terminate the polymerization by adding the quenching agent to the reaction mixture.

-

Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterize the resulting copolymer using techniques such as ¹H NMR (for composition), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for thermal properties).

Diagram: Experimental Workflow for Cationic Copolymerization

Caption: Workflow for cationic copolymerization of long-chain alkyl vinyl ethers.

Quantitative Data

The reactivity of different monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). For random copolymers, the product of the reactivity ratios (r₁ * r₂) is close to 1.

The following table summarizes reactivity ratio data for the cationic copolymerization of various vinyl ethers with 2,3-dihydrofuran (DHF) under different conditions. This data can be used to estimate the relative reactivities of different alkyl vinyl ethers.

| Vinyl Ether (VE) | Lewis Acid | Solvent | Temperature (°C) | rVE | rDHF | rVE * rDHF |

| Iso-butyl vinyl ether (iBVE) | SnCl₄ | Toluene | -40 | 1.85 | 0.55 | 1.02 |

| Iso-butyl vinyl ether (iBVE) | SnCl₄ | Hexane | -40 | 1.60 | 0.60 | 0.96 |

| n-butyl vinyl ether (nBVE) | SnCl₄ | Toluene | -40 | 1.70 | 0.58 | 0.99 |

| Propyl vinyl ether (PVE) | SnCl₄ | Toluene | -40 | 1.55 | 0.65 | 1.01 |

Data adapted from a study on the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran.[3]

The data indicates that the reactivity of the vinyl ether is influenced by the alkyl group, with iso-butyl vinyl ether being slightly more reactive than n-butyl and propyl vinyl ethers.[3] The solvent polarity also plays a role, with higher reactivity ratios observed in the more polar toluene compared to hexane.[3]

Signaling Pathways and Logical Relationships